molecular formula C18H16N2O2 B2427984 N-(2-ethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

N-(2-ethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2427984
M. Wt: 292.3 g/mol
InChI Key: JMEMVHORUUYLGW-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C18H16N2O2 and its molecular weight is 292.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Cannabinoid Receptor Ligands

Research has shown that certain indol-3-yl-oxoacetamides are potent and selective ligands for cannabinoid receptors. A study by Moldovan et al. (2017) synthesized a series of indol-3-yl-oxoacetamides, finding that fluorinated derivatives were particularly potent in targeting CB2 receptors, a subtype of cannabinoid receptors (Moldovan et al., 2017).

Antiallergic Agents

Menciu et al. (1999) explored N-(pyridin-4-yl)-(indol-3-yl)acetamides as potential antiallergic agents. They found that certain derivatives, particularly those with fluorinated indole substituents, exhibited significant potency as antiallergic compounds, surpassing the efficacy of known antiallergic drugs in certain assays (Menciu et al., 1999).

Antimicrobial Agents

Compounds like 2-((1H-indol-4-yl)oxy)-N'-benzylideneacetohydrazide, synthesized from indol-3-yl-oxoacetamides, have been studied for their antimicrobial properties. Prasad (2017) reported that these compounds exhibit antimicrobial activity, highlighting their potential in combating microbial infections (Prasad, 2017).

Antifungal Agents

Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, structurally related to indol-3-yl-oxoacetamides, as effective antifungal agents. These compounds showed promising activity against various fungal species, including Candida and Aspergillus (Bardiot et al., 2015).

Antitumor Agents

Studies on N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides, a class of compounds closely related to indol-3-yl-oxoacetamides, have indicated potential as antitumor agents. Horishny et al. (2020) demonstrated that these compounds exhibited promising anticancer activity, suggesting their applicability in cancer treatment (Horishny et al., 2020).

Properties

IUPAC Name

N-(2-ethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-2-12-7-3-5-9-15(12)20-18(22)17(21)14-11-19-16-10-6-4-8-13(14)16/h3-11,19H,2H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMEMVHORUUYLGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirring solution of 2-ethyl-aniline (74 μL, 0.6 mmol) and DIEA (110 μL, 0.6 mmol) in DMF (1 mL) was added a solution of (1H-indol-3-yl)-oxo-acetyl chloride (62 mg, 0.3 mmol) in DMF (1 mL). The reaction was stirred at room temperature for 2 hours, then filtered and purified by HPLC (10-99% CH3CN/H2O) to yield the product N-(2-ethyl-phenyl)-2-(1H-indol-3-yl)-2-oxo-acetamide (34 mg, 39%). HPLC ret. time 3.50 min, 10-99% CH3CN, 5 min run; 1H NMR (400 MHz, DMSO-d6) δ 12.33 (s, 1H), 10.14 (s, 1H), 8.79 (d, J=3.2 Hz, 1H), 8.30 (m, 1H), 7.57 (m, 2H), 7.33-7.21 (m, 5H), 2.67 (q, J=7.6 Hz, 2H), 1.17 (t, J=7.6 Hz, 3H); ESI-MS m/z 293.1 (MH+).
Quantity
74 μL
Type
reactant
Reaction Step One
Name
Quantity
110 μL
Type
reactant
Reaction Step One
Quantity
62 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

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